2,4-Bis(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
2,4-Bis(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H3ClF6O2S and a molecular weight of 312.62 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a sulfonyl chloride functional group. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
One common method involves the reaction of 2,4-dichlorobenzotrifluoride with sulfur trioxide and chlorine gas to form the desired sulfonyl chloride . The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the process.
Chemical Reactions Analysis
2,4-Bis(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form complex organic molecules.
Common reagents used in these reactions include bases like triethylamine, solvents such as acetonitrile, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.
Scientific Research Applications
2,4-Bis(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
2,4-Bis(trifluoromethyl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a single trifluoromethyl group and is used in similar reactions but may exhibit different reactivity and selectivity.
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Similar to the 2,4-isomer, but with different positional isomerism, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its dual trifluoromethyl groups, which provide enhanced stability and reactivity compared to compounds with fewer trifluoromethyl groups.
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O2S/c9-18(16,17)6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOZFWPHXQNOEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238818 | |
Record name | 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376637-88-6 | |
Record name | 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376637-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.